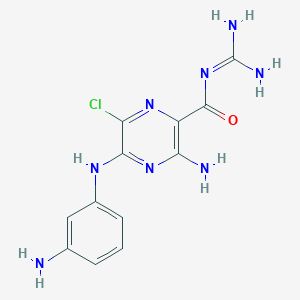

5-N-(3-Aminophenyl)amiloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108414-87-5 |

|---|---|

Molecular Formula |

C12H13ClN8O |

Molecular Weight |

320.74 g/mol |

IUPAC Name |

3-amino-5-(3-aminoanilino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H13ClN8O/c13-8-10(18-6-3-1-2-5(14)4-6)20-9(15)7(19-8)11(22)21-12(16)17/h1-4H,14H2,(H3,15,18,20)(H4,16,17,21,22) |

InChI Key |

DMGLDYFGHJWMJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N)N |

Other CAS No. |

108414-87-5 |

Synonyms |

5-APA 5-N-(3-aminophenyl)amiloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Amiloride Analogues

General Synthetic Pathways for Pyrazinoylguanidines

The core of amiloride (B1667095) and its derivatives is the pyrazinoylguanidine moiety. The general synthesis of these compounds typically culminates in a guanidinylation step, where a pyrazinecarboxylic acid ester is converted into the corresponding acylguanidine. cuni.cznih.gov

A common route starts with a substituted pyrazinecarboxylic acid, which is first esterified, often to its methyl ester. google.comsigmaaldrich.com For instance, the synthesis of amiloride can begin with 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester. google.com This intermediate is then reacted with ammonia, typically in a solvent with a high dielectric constant like dimethyl sulfoxide (B87167) (DMSO), to replace one of the chloro groups with an amino group, yielding methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. google.com

The final and defining step is the reaction of the pyrazinecarboxylic acid ester with guanidine (B92328). cuni.cznih.gov This reaction is generally carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). cuni.cz The methyl ester is treated with a solution of guanidine to form the N-acylguanidine, completing the synthesis of the pyrazinoylguanidine scaffold. cuni.cznih.gov This key transformation provides access to a wide range of amiloride analogues by varying the substituents on the initial pyrazine (B50134) ring.

Specific Approaches for 5-Substituted Amilorides, Including 5-N-(3-Aminophenyl)amiloride

Modifications at the 5-position of the amiloride scaffold have been extensively explored to develop analogues with altered selectivity and potency for various biological targets. nih.govresearchgate.net Early work demonstrated that introducing hydrophobic groups at the 5-amino position could significantly increase inhibitory potency against targets like the Na+/H+ exchanger. nih.gov This has led to the synthesis of well-known analogues such as 5-(N,N-hexamethylene)amiloride (HMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), which are derived through double substitution on the 5-amino group. nih.gov

The synthesis of 5-N-aryl substituted amilorides, including this compound, involves the formation of a carbon-nitrogen bond at this position. While specific procedures for this compound are not detailed in the provided literature, the general approach involves reacting the 5-amino group of an amiloride precursor with a suitable arylating agent. The presence of the aminophenyl group suggests a strategy where the precursor could be reacted with a nitro-substituted phenyl reagent, followed by reduction of the nitro group to an amine. Alternatively, a direct coupling reaction with a protected aminophenyl-containing molecule could be employed. The synthesis of related N-arylamino compounds has been achieved through methods like iron-catalyzed reactions of activated N-arylamines with amino acids, showcasing potential routes for such modifications. vub.be

The compound this compound is a key derivative where the phenyl group provides a site for further functionalization, and the amino group on this phenyl ring offers a reactive handle for conjugation, as discussed in the following section.

Strategies for Functionalization and Affinity Tagging for Research Tools

The strategic functionalization of amiloride analogues is critical for their development as chemical probes to identify and study biological targets. The compound this compound is an excellent example of a functionalized analogue designed for this purpose. The terminal amino group on the phenyl substituent serves as a versatile point of attachment for creating affinity matrices.

A prominent application of this strategy was the identification and purification of the Na+-H+ exchanger from rabbit renal brush border membranes. In this study, this compound was covalently linked to Sepharose CL-4B beads via a triglycine (B1329560) spacer arm. This created an affinity chromatography matrix capable of selectively binding the exchanger protein from a solubilized membrane preparation. The target protein could then be specifically eluted from the matrix using a solution containing free amiloride, demonstrating a powerful method for protein isolation.

Beyond creating affinity resins, other functionalization strategies for amiloride include the introduction of photoreactive groups for photoaffinity labeling. For example, photoreactive [125I]amilorides have been used to probe the binding sites of inhibitors on their target proteins. This technique allows for the formation of a covalent bond between the ligand and its receptor upon photo-irradiation, enabling precise identification of interacting protein subunits. These functionalization approaches, which rely on synthetic modifications to the amiloride scaffold, are indispensable for using these compounds as tools in drug discovery and proteomics.

Interactive Data Tables

Table 1: Key Amiloride Analogues and Their Structural Modifications

| Compound Name | Abbreviation | Position of Substitution | Substituent(s) |

|---|---|---|---|

| Amiloride | - | - | Unsubstituted 5-amino group |

| 5-(N,N-Hexamethylene)amiloride | HMA | 5-amino | N,N-Hexamethylene |

| 5-(N-Ethyl-N-isopropyl)amiloride | EIPA | 5-amino | N-Ethyl-N-isopropyl |

| 5-(N-Methyl-N-isobutyl)amiloride | MIA | 5-amino | N-Methyl-N-isobutyl |

Table 2: Precursors in Amiloride Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester | Starting material for amiloride synthesis |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Intermediate ester before guanidinylation |

List of Chemical Compounds

this compound

Amiloride

5-(N,N-Hexamethylene)amiloride (HMA)

5-(N-Ethyl-N-isopropyl)amiloride (EIPA)

5-(N-Methyl-N-isobutyl)amiloride (MIA)

3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Guanidine

Dimethyl sulfoxide (DMSO)

Tetrahydrofuran (THF)

Dimethylformamide (DMF)

Sepharose CL-4B

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no information was found regarding its molecular and cellular mechanisms of action.

Specifically, searches for the effects of "this compound" on the following targets yielded no relevant results:

Sodium-Hydrogen Exchanger (NHE) Isoforms: No data is available on its specificity, potency, or role in studies of intracellular pH homeostasis and cell volume regulation.

Epithelial Sodium Channels (ENaC): There is no information regarding its modulation of these channels in research contexts.

Sodium-Calcium Exchangers (NCX): Its effects on this transport system are not documented in the available resources.

Acid-Sensing Ion Channels (ASICs): Its influence on these channels has not been described in the scientific literature found.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specific compound "this compound" based on the provided outline. The available research focuses on amiloride and other well-known analogues, but not on the specific compound requested.

Structure Activity Relationship Sar Studies of 5 N 3 Aminophenyl Amiloride and Its Analogue Class

Impact of Substitutions at the 5-Amino Position on Biological Activity

The 5-amino group of the pyrazine (B50134) ring is a critical site for molecular modification, with substitutions at this position significantly influencing the biological activity of amiloride (B1667095) analogues. Studies have shown that introducing alkyl or alkenyl groups at the 5-amino position can dramatically increase the potency of these compounds as inhibitors of the Na+/H+ exchanger. nih.gov In some cases, these modifications have resulted in compounds up to 140 times more potent than the parent amiloride molecule. nih.gov

Research on the Na+/H+ antiport in sugar beet tonoplasts further corroborates these findings. Substitution of one or both hydrogen atoms of the 5-amino group led to a 3- to 200-fold increase in the inhibitory potency of the analogues. oup.com This suggests that the nature and size of the substituent at the 5-amino position play a crucial role in the interaction with the target protein.

Conversely, for other targets, substitutions at the 5-amino position can diminish activity. For instance, early studies on cation transport in frog skin indicated that alterations at this position greatly reduced the compound's effectiveness. scispace.comrupress.orgnih.gov More recent research into the antifungal properties of amiloride analogues revealed that hydrophobic substitutions on the 5-amino group, such as in 5-(N,N-hexamethylene)amiloride (HMA), led to improved antifungal activity. frontiersin.org This highlights the target-dependent nature of SAR at the 5-amino position.

Table 1: Impact of 5-Amino Substitutions on Inhibitory Activity

| Compound | Substitution at 5-Amino Position | Target | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|

| Amiloride Analogs | Alkyl or alkenyl groups | Na+/H+ exchanger | Up to 140-fold increase in potency | nih.gov |

| Amiloride Analogs | Various substitutions | Cation transport (frog skin) | Greatly diminished activity | scispace.comrupress.orgnih.gov |

| 5-(N,N-hexamethylene)amiloride (HMA) | Hexamethylene group | Antifungal activity | Improved activity | frontiersin.org |

| 5-(N,N-dimethyl)amiloride (DMA) | Dimethyl groups | ASIC1a currents | Slightly decreased activity | nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Ethyl and isopropyl groups | ASIC1a currents | Decreased activity | nih.gov |

Significance of the Guanidinium (B1211019) Moiety in Target Interaction

The guanidinium group of amiloride is a key pharmacophore, essential for its interaction with various biological targets. This moiety has a pKa of 8.67, ensuring it is protonated and positively charged at physiological pH. nih.govwikipedia.org This positive charge is believed to be crucial for the molecule's activity.

Studies have consistently shown that the unsubstituted guanidino group is vital for the inhibitory action of amiloride on the Na+/H+ exchanger. nih.gov Any substitution on this group results in nearly inactive molecules. nih.gov Similarly, for the compound's diuretic effect via ENaC, the guanidinium moiety is thought to interact with the channel's pore, sterically blocking the entry of sodium ions. physiology.org

The importance of an accessible and positively charged guanidinium group is further highlighted in studies on GABA-A ρ1 receptors. Amiloride derivatives with an exposed guanidine (B92328) group, like HMA, can modulate receptor activity, whereas those with inaccessible groups, such as benzamil (B1198395) and phenamil, fail to do so. nih.govtandfonline.com This suggests that the spatial orientation and accessibility of the charged guanidinium group are critical for target engagement. scispace.comrupress.orgnih.gov

Table 2: Role of the Guanidinium Moiety in Biological Activity

| Compound Class | Modification of Guanidinium Moiety | Target | Effect on Activity | Reference(s) |

|---|---|---|---|---|

| Amiloride Analogs | Substitution | Na+/H+ exchanger | Almost inactive molecules | nih.gov |

| Amiloride | Unmodified | ENaC | Blocks sodium entry | physiology.org |

| Benzamil, Phenamil | Inaccessible (substituted) | GABA-A ρ1 receptor | No definitive effect | nih.govtandfonline.com |

| HMA | Accessible | GABA-A ρ1 receptor | Positive allosteric modulation | nih.govtandfonline.com |

Effects of Pyrazine Ring Modifications (e.g., Position 6) on Efficacy and Selectivity

Modifications to the pyrazine ring, particularly at position 6, have been shown to modulate the efficacy and selectivity of amiloride analogues. While substitutions at the 5-amino position often lead to drastic changes in activity, alterations at position 6 are generally less dramatic but still significant. scispace.comrupress.orgnih.govresearchgate.net

In studies on epithelial Na+ channels, the substituent at position 6 appears to control the duration of the drug's attachment in its binding site. researchgate.net For instance, halo-substitutions at this position influence the off-rate constant in the order Cl < Br < I < F < H. researchgate.net A more negatively polarized substituent at position 6 correlates with a longer duration of attachment. researchgate.net

Research on antifungal amiloride analogues has also demonstrated the importance of position 6 substitutions. Screening of 6-substituted amiloride and HMA analogues revealed that antifungal activity was often enhanced in compounds bearing bicyclic heterocycles at this position. frontiersin.org Specifically, a series of 6-(2-benzofuran)amiloride and HMA analogues showed a significant increase in activity against Cryptococcus neoformans. frontiersin.orgresearchgate.net

Table 3: Influence of Pyrazine Ring Modifications at Position 6

| Compound Class | Modification at Position 6 | Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Amiloride Analogs | Halo-substitutions (Cl, Br, I, F, H) | Epithelial Na+ channels | Affects off-rate constant and duration of binding | researchgate.net |

| 6-(2-benzofuran)amiloride and HMA analogs | 2-benzofuran group | Cryptococcus neoformans | Up to 16-fold increase in antifungal activity | frontiersin.orgresearchgate.net |

| Amiloride Analogs | Lacking a halogen | Na+/K(+)-ATPase | 6-fold decrease in affinity | nih.gov |

Computational and Molecular Modeling Approaches in SAR Analysis

Computational and molecular modeling techniques have become invaluable tools for elucidating the SAR of amiloride analogues. These approaches provide insights into the binding modes and interactions of these compounds with their target proteins at a molecular level.

Molecular docking studies have been employed to understand the interactions between amiloride analogues and various targets, including the Coxsackievirus B3 RNA polymerase (3Dpol), acid-sensing ion channel 1a (ASIC1a), and the NhaP-type cation-proton antiporter in Vibrio cholerae. nih.govnih.govcdnsciencepub.com For instance, in the case of CVB3 3Dpol, docking studies helped to explain the observed activities of different analogues and identified key interactions, such as hydrogen bonds between the inhibitor's guanidino and 3-amino groups with specific residues of the enzyme. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been utilized. mdpi.com These methods can generate predictive models that correlate the structural features of compounds with their biological activities, aiding in the design of new, more potent and selective analogues. mdpi.com Molecular dynamics simulations further complement these studies by providing a dynamic view of ligand-protein interactions and their impact on protein structure and flexibility. cdnsciencepub.comresearchgate.net

Table 4: Computational Approaches in Amiloride SAR

| Computational Method | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Docking | Coxsackievirus B3 RNA polymerase (3Dpol) | Identified critical hydrogen bond interactions. | nih.gov |

| Molecular Docking | ASIC1a | Explained potency rank order of analogues. | nih.gov |

| Molecular Docking | Vibrio cholerae NhaP-type cation-proton antiporter | Revealed potential binding sites and interactions with key residues. | cdnsciencepub.com |

| 3D-QSAR (CoMFA/CoMSIA) | β3-Adrenergic Receptor | Developed predictive models for agonist activity. | mdpi.com |

| Molecular Dynamics Simulation | SARS-CoV-2 E viroporin | Showed that ligands could alter the native structure and flexibility of the protein. | researchgate.net |

Applications of 5 N 3 Aminophenyl Amiloride As a Research Tool

Identification and Characterization of Amiloride-Binding Proteins

5-N-(3-Aminophenyl)amiloride has been instrumental in identifying and characterizing proteins that bind amiloride (B1667095) and its derivatives. Its structure allows it to be chemically modified and immobilized, which is crucial for techniques aimed at isolating these binding proteins from complex biological samples.

Utilization in Affinity Chromatography for Transporter Purification

A prime application of this compound is in affinity chromatography, a powerful technique for purifying specific proteins from a mixture. wikipedia.org By covalently attaching this compound to a solid support matrix, such as Sepharose beads, a selective column is created that can capture proteins with a high affinity for the compound. nih.govhuji.ac.il

A significant breakthrough using this method was the identification and purification of the Na+/H+ exchanger from rabbit renal brush border membranes. nih.gov In this study, researchers created an affinity matrix by coupling the amiloride analogue, referred to as A35 (this compound), to Sepharose beads. nih.gov When a solubilized membrane extract was passed through this matrix, a specific 25-kDa protein bound to the immobilized A35. nih.gov This protein was successfully eluted from the column using a solution containing free amiloride, confirming the specific nature of the interaction. nih.gov The abundance of this purified protein correlated directly with Na+/H+ exchange activity, and its binding was inhibited by other amiloride analogs with a potency that matched their ability to block the exchanger. nih.gov These findings provided strong evidence that the isolated 25-kDa protein was a structural component of the Na+/H+ exchanger. nih.gov This approach highlights the utility of this compound in isolating low-abundance membrane transport proteins. nih.govnih.gov

| Research Application of this compound in Affinity Chromatography |

| Technique |

| Ligand |

| Biological Sample |

| Purified Protein |

| Key Finding |

Probing Ion Transport Dynamics in Cellular and Tissue Models

Understanding the dynamics of ion transport is fundamental to cell physiology, and inhibitors are critical tools in these investigations. nih.govnih.gov this compound serves as a potent inhibitor of the Na+/H+ exchanger, allowing researchers to probe its role in various cellular and tissue models. nih.gov

To overcome the issue of amiloride analogs entering the cell and causing off-target effects, researchers synthesized a dextran-bound, cell-impermeable version of this compound. nih.gov This large polymer-bound probe (A35-dextran) was designed to selectively inhibit the Na+/H+ antiporter located on the outer cell membrane without affecting intracellular processes. nih.gov Using this tool in human foreskin fibroblasts, scientists were able to study the specific role of the Na+/H+ antiporter in controlling cell proliferation. nih.gov They found that the A35-dextran effectively inhibited serum-induced DNA synthesis, but only under conditions where the antiporter's activity was essential for maintaining a permissive intracellular pH. nih.gov This elegant use of a modified this compound derivative allowed for the precise dissection of the role of surface ion transporters in complex cellular events. nih.gov

Investigation of Cellular Processes Regulated by Ion Exchange (e.g., Platelet Aggregation)

Many cellular functions are regulated by the activity of ion exchangers. By inhibiting these transporters with compounds like this compound, their necessity for a given process can be determined. A key area of investigation has been the role of Na+/H+ exchange in human platelet aggregation.

| Investigating the Role of Na+/H+ Exchange in Platelet Aggregation |

| Cellular Process |

| Agonist |

| Inhibitor Used |

| Observation |

| Conclusion |

| Agonist |

| Inhibitor Used |

| Observation |

| Conclusion |

Contribution to the Development of Pharmacological Probes for Specific Targets

The development of pharmacological probes with high affinity and specificity for their targets is essential for advancing biological research. nih.gov The structure of amiloride has served as a scaffold for the synthesis of numerous analogs, including this compound, to create more potent and selective research tools. nih.govnih.gov

Research has shown that modifying different parts of the amiloride molecule can tune its specificity for different ion transporters. nih.gov Specifically, the addition of substituents on the 5-amino group, as is the case with this compound, enhances its inhibitory activity against the Na+/H+ exchanger. nih.gov The aminophenyl group at this position not only improves potency but also provides a reactive site—the amino group—for further chemical modification. nih.gov This feature was exploited in the synthesis of the dextran-bound, cell-impermeable probe (A35-dextran) used to study the role of the Na+/H+ antiporter in cell proliferation. nih.gov The creation of such targeted probes, which can distinguish between transporters on the cell surface and those inside the cell, demonstrates the significant contribution of this compound to the development of sophisticated pharmacological tools for dissecting the precise roles of specific ion transport proteins. nih.gov

Comparative Analysis of 5 N 3 Aminophenyl Amiloride with Other Amiloride Analogues

Relative Potency and Selectivity Profiles Against Diverse Target Proteins

The potency and selectivity of amiloride (B1667095) analogues vary significantly, allowing for their use as specific inhibitors for different ion transporters. nih.gov Amiloride itself is a relatively selective inhibitor of ENaC, with a much lower affinity for NHE and NCX. oup.com However, modifications to the amiloride structure have yielded analogues with altered and often enhanced selectivity profiles.

For instance, substitutions at the 5-amino group of the pyrazine (B50134) ring have a profound impact on selectivity. Analogues with bulky, hydrophobic substituents at this position, such as 5-(N,N-hexamethylene)amiloride (HMA), 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and 5-(N-methyl-N-isobutyl)amiloride (MIA), are potent inhibitors of the Na+/H+ exchanger, while showing minimal activity against ENaC. frontiersin.orgresearchgate.net This shift in selectivity makes these compounds valuable tools for studying the specific roles of NHE. In contrast, derivatives with substitutions on the guanidino moiety, like phenamil, exhibit high potency for the epithelial Na+ channel. nih.gov

The compound at the center of this analysis, 5-N-(3-Aminophenyl)amiloride, is a potent inhibitor of the Na+/H+ exchanger, with a reported inhibitory constant (Ki) of 60 nM. nih.gov This high potency against NHE, coupled with efforts to make it cell-impermeable by linking it to dextran (B179266), highlights its utility in selectively targeting the antiporter from the extracellular side. nih.gov

Other analogues, such as benzamil (B1198395), are more potent and selective for ENaC compared to amiloride. oup.comahajournals.org Conversely, dimethylamiloride (DMA) displays significantly lower potency for ENaC but a substantially increased inhibitory effect on the NHE. oup.comabcam.com

Some amiloride analogues have also been investigated for their effects on other targets, such as the urokinase-type plasminogen activator (uPA), a protein involved in cancer progression. mdpi.com Screening of amiloride libraries has identified compounds with dual activity against both uPA and NHE1, as well as highly selective single-target inhibitors. mdpi.com For example, certain 6-substituted amiloride analogues demonstrate significant uPA inhibition with no ENaC activity. mdpi.com

Interactive Data Table: Potency of Amiloride Analogues

| Compound | Target Protein | IC50 / Ki | Relative Potency (to Amiloride) |

| Amiloride | ENaC | 0.1 - 0.5 µM | 1 |

| Amiloride | NHE | 3 µM - 1 mM | 1 |

| Amiloride | NCX | ~1 mM | 1 |

| This compound | NHE | 60 nM | High |

| Benzamil | ENaC | More potent than amiloride | 9-fold vs. ENaC |

| Benzamil | NHE | Less potent than amiloride | 0.08-fold vs. NHE |

| Dimethylamiloride (DMA) | ENaC | Less potent than amiloride | <0.035-fold vs. ENaC |

| Dimethylamiloride (DMA) | NHE | More potent than amiloride | 12-fold vs. NHE |

| 5-(N,N-Hexamethylene)amiloride (HMA) | NHE | High | Potent inhibitor |

| 5-(N,N-Hexamethylene)amiloride (HMA) | ENaC | Low | Minimal inhibitory effects |

| Phenamil | ENaC | High | Potent inhibitor |

| Ethylisopropylamiloride (EIPA) | NHE | High | Potent inhibitor |

Structural Determinants of Differential Target Engagement Among Analogues

The diverse activity of amiloride analogues stems from specific structural modifications to the parent molecule. The key areas of modification that dictate target engagement are the pyrazine ring, particularly the 5- and 6-positions, and the terminal nitrogen of the guanidino group. researchgate.netnih.gov

Substitutions on the 5-Amino Group: This position is crucial for determining selectivity between ENaC and NHE. The introduction of bulky and hydrophobic alkyl or alkylaryl groups at the 5-amino position dramatically increases the inhibitory potency against the Na+/H+ exchanger. frontiersin.orgnih.gov For example, the hexamethylene group in HMA and the ethyl-isopropyl groups in EIPA lead to potent NHE inhibition with a concurrent decrease in ENaC activity. frontiersin.org This suggests that the binding pocket for NHE inhibitors can accommodate these larger, lipophilic moieties, while the ENaC binding site cannot. The synthesis of this compound, with an aminophenyl group at this position, is another example of a modification that yields a potent NHE inhibitor. nih.gov

Substitutions on the Guanidino Group: The unsubstituted guanidino group is essential for the inhibitory activity of amiloride against the Na+/H+ exchanger. nih.gov Any substitution on this group results in a significant loss of potency for NHE. nih.gov Conversely, substitutions on the guanidino moiety, as seen in phenamil, can lead to potent inhibition of the epithelial Na+ channel. nih.gov This indicates that the guanidino group interacts directly with a critical site on the NHE protein, while a different structural conformation is favored for ENaC inhibition.

Modifications at the 6-Position: Substitutions at the 6-position of the pyrazine ring also influence activity. For instance, halo-substitutions at this position can affect the on- and off-rate constants for ENaC blockade. researchgate.net Furthermore, the introduction of aryl groups at the 6-position has been shown to produce compounds with significant uPA inhibitory activity and no ENaC activity. mdpi.com

Utility of Analogues as Selective Inhibitors in Diverse Biological Systems

The development of amiloride analogues with distinct selectivity profiles has provided researchers with invaluable tools to dissect the physiological and pathophysiological roles of different ion transporters.

Studying Na+/H+ Exchanger Function: Analogues like this compound, HMA, and EIPA are widely used to selectively inhibit NHE in various biological systems. nih.govfrontiersin.orgnih.gov This has been instrumental in elucidating the role of NHE in processes such as intracellular pH regulation, cell volume control, and cell proliferation. researchgate.net For example, a dextran-bound, cell-impermeable form of this compound was used to demonstrate that the Na+/H+ antiporter's activity is crucial for the initiation of DNA synthesis in fibroblasts under specific pH conditions. nih.gov These selective inhibitors have also been employed to investigate the involvement of NHE in pathological conditions like myocardial infarction and cerebral ischemia. researchgate.net

Investigating Epithelial Sodium Channel (ENaC) Roles: ENaC-selective analogues such as benzamil are used to study the function of this channel in various tissues. ahajournals.org For instance, benzamil has been used to demonstrate the role of ENaC in the myogenic response of cerebral arteries, suggesting its involvement in blood flow autoregulation. ahajournals.org The ability to selectively block ENaC without significantly affecting NHE or NCX is critical for accurately attributing physiological effects to this specific channel. oup.com

Exploring Novel Therapeutic Targets: The discovery of amiloride analogues with activity against targets like uPA opens up new avenues for therapeutic development, particularly in oncology. mdpi.com The identification of dual-uPA/NHE1 inhibitors and uPA-selective inhibitors from amiloride libraries provides chemical probes to explore the interplay between these two cancer-related targets. mdpi.com Furthermore, some amiloride analogues have shown potential as antifungal and antibacterial agents, indicating their utility extends beyond their traditional roles as ion transport inhibitors. frontiersin.orgcdnsciencepub.com For example, HMA has been identified as a promising scaffold for developing new antifungal drugs. researchgate.net

Advanced Research Methodologies Applied to Amiloride Analogue Investigations

Biophysical Techniques for Ion Channel and Transporter Characterization

The primary mechanism of action for many amiloride (B1667095) analogues involves the modulation of ion channels and transporters. Consequently, biophysical techniques that can directly measure the activity of these membrane proteins are indispensable.

Patch-Clamp Electrophysiology: This "gold-standard" technique allows for the real-time measurement of ion flow across cell membranes, providing a direct assessment of ion channel activity. nih.gov In the context of amiloride analogues, automated patch-clamp systems have become particularly valuable for high-throughput screening of compound libraries against specific ion channels. For instance, a custom-developed automated patch-clamp protocol was used to screen a library of over 90 amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogues against acid-sensing ion channel 1 (ASIC1). nih.govwikipedia.org This high-throughput approach enabled the rapid identification of structure-activity relationships and led to the discovery of 6-iodoamiloride (B1230409) as a potent ASIC1 inhibitor. nih.govwikipedia.org The screening of such extensive libraries would be prohibitively time-consuming using traditional manual patch-clamp methods. wikipedia.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful technique for studying the structure and dynamics of membrane-embedded proteins and their interactions with ligands like amiloride analogues. preprints.orgtocris.com It can provide atomic-level information about the binding site of a drug on its target protein within a native-like lipid bilayer environment. tocris.commdpi.com For example, 1H spin diffusion solid-state NMR has been used to determine the water accessibility of the M2 proton channel from the influenza A virus and how it changes upon binding of the channel blocker amantadine. nih.gov This technique can reveal conformational changes in the ion channel pore induced by drug binding, providing direct evidence of the mechanism of inhibition. nih.gov Although not yet specifically reported for 5-N-(3-Aminophenyl)amiloride, this methodology holds great promise for elucidating the precise binding mode of amiloride analogues to their ion channel targets.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time. nih.gov In the study of amiloride analogues, SPR can be employed to characterize the binding of these compounds to purified ion channel or transporter proteins immobilized on a sensor chip. bindingdb.orgresearchgate.net This method provides quantitative data on the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated, offering a precise measure of binding affinity. nih.gov

Molecular Imaging and Spectroscopic Methods in Mechanism Elucidation

Visualizing the subcellular localization of amiloride analogues and their effects on cellular processes is crucial for a comprehensive understanding of their mechanism of action.

Fluorescence Microscopy and Confocal Imaging: The intrinsic fluorescence of some amiloride derivatives can be exploited for imaging their distribution within cells. rsc.org Confocal microscopy, with its ability to generate high-resolution, optically sectioned images, is particularly useful for this purpose. mdpi.commdpi.com For example, confocal fluorescence microscopy has been used to observe the accumulation of amiloride analogues in the lysosomes of drug-resistant breast cancer cells, suggesting a mechanism of action involving lysosomal membrane permeabilization. mdpi.com In other studies, fluorescently-labeled phalloidin (B8060827) and DAPI staining in conjunction with confocal microscopy have been used to observe the effects of amiloride on the actin cytoskeleton and nuclear morphology, respectively. mdpi.com

Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic technique that can measure the distance between two fluorescent molecules, making it an excellent tool for studying molecular interactions, such as protein-protein interactions or conformational changes in a single protein. scispace.comaps.org In the context of amiloride analogues, FRET could be employed to study how these compounds affect the interaction between an ion channel and its regulatory proteins. While direct FRET studies involving this compound are not yet published, the methodology is well-established for investigating the effects of small molecules on protein complexes. aps.org Time-Resolved FRET (TR-FRET) is an advanced variant of this technique that reduces background interference, making it suitable for high-throughput screening applications.

In Silico Approaches: Molecular Docking, Dynamics Simulations, and Quantitative Structure-Activity Relationships (QSAR)

Computational methods have become indispensable in modern drug discovery and are widely applied to the study of amiloride analogues.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. For amiloride analogues, docking studies have been used to predict their binding sites on various ion channels, such as the acid-sensing ion channels (ASICs) and the SARS-CoV-2 envelope protein ion channel. These studies can provide insights into the specific amino acid residues involved in the interaction and help to rationalize observed structure-activity relationships.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can reveal how the binding of an amiloride analogue affects the conformational flexibility of the ion channel and can help to understand the mechanism of channel gating and inhibition. For example, MD simulations of hexamethylene amiloride (HMA) with the SARS-CoV-2 E protein have suggested that the ligand can induce a more stable, less flexible conformation of the channel, which may contribute to its inhibitory effect.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with potency, QSAR models can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. Such studies have been successfully applied to amiloride derivatives targeting HIV RNA, where they have helped to elucidate the chemical parameters that govern binding affinity and selectivity.

Biochemical Assays for Enzyme and Protein Interaction Studies

Beyond their effects on ion channels, amiloride analogues can interact with other proteins, including enzymes. Biochemical assays are essential for characterizing these interactions.

Enzyme Inhibition Assays: These assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. For amiloride analogues, fluorescence-based enzyme inhibition assays have been employed to screen for inhibitors of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. These assays typically involve a fluorogenic substrate that releases a fluorescent product upon cleavage by the enzyme. The reduction in fluorescence in the presence of an inhibitor is a measure of its inhibitory activity.

Affinity Chromatography: This technique is used for the purification of a target protein from a complex mixture based on its specific binding to an immobilized ligand. Notably, this compound has been used as a ligand in an affinity chromatography matrix to purify the Na+/H+ exchanger from rabbit renal brush border membranes. In this study, the 25-kDa protein that specifically bound to the this compound matrix and could be eluted with free amiloride was identified as a component of the Na+/H+ exchanger. The specificity of this interaction was confirmed by the fact that the binding of the protein to the matrix was inhibited by other amiloride analogues with a rank order of potency that matched their known inhibitory activity on the Na+/H+ exchanger.

Future Directions and Emerging Avenues in 5 N 3 Aminophenyl Amiloride Research

Exploration of Novel Biological Targets and Therapeutic Hypotheses

The primary established target for 5-N-(3-Aminophenyl)amiloride is the Na+/H+ exchanger (NHE), a key regulator of intracellular pH (pHi). nih.gov However, the broader family of amiloride (B1667095) analogs interacts with multiple targets, suggesting that this compound and its future derivatives could be investigated for activity against other physiologically important proteins.

Potential Targets and Hypotheses:

Urokinase-Type Plasminogen Activator (uPA): Amiloride and its 5-substituted analogs like 5-(N,N-hexamethylene)amiloride (HMA) are known inhibitors of uPA, a serine protease critically involved in cancer cell invasion and metastasis. nih.govuow.edu.aunih.gov This raises the therapeutic hypothesis that novel analogs based on the this compound scaffold could be developed as anti-metastatic agents. Screening these compounds for uPA inhibition could identify candidates that selectively target tumor progression. scbt.com

Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels belonging to the same ENaC/Degenerin superfamily as amiloride's primary diuretic target. nih.govneurology.org They are involved in pain sensation, synaptic plasticity, and neuroinflammation. Amiloride and its analogs are known non-specific inhibitors of ASICs. nih.govneurology.orgnih.gov Future research could explore whether this compound derivatives can be tailored to selectively modulate specific ASIC subtypes, presenting therapeutic potential for neurological disorders like neuropathic pain or cerebral ischemia. biorxiv.org

Na+/H+ Exchanger (NHE) Isoforms: The NHE family comprises nine isoforms with distinct tissue expression and physiological roles. spandidos-publications.com Dysregulation of specific isoforms is linked to conditions like cardiac hypertrophy, heart failure, and cancer. numberanalytics.comnih.govnumberanalytics.com this compound, as a potent NHE inhibitor, provides a template for developing isoform-specific blockers. nih.gov Such specific inhibitors would be invaluable for dissecting the individual roles of NHE isoforms and could lead to targeted therapies for cardiovascular diseases and cancer with fewer off-target effects. numberanalytics.comjacc.org

Development of Advanced Analogues with Enhanced Specificity and Potency for Research Applications

A significant advancement in the use of this compound was its covalent attachment to dextran (B179266), a high-molecular-weight polymer. This modification rendered the molecule impermeable to the cell membrane, creating a highly specific tool to study the function of the extracellularly accessible Na+/H+ antiporter without the confounding intracellular effects common to other amiloride derivatives. nih.govplos.org

The synthesis of this compound (referred to as compound A35 in the study) was itself a key step, creating a potent NHE inhibitor (Ki = 60 nM) with a reactive aminophenyl group suitable for further chemical modification. nih.gov The subsequent coupling of its isothiocyanate derivative to dextran demonstrated a powerful strategy for enhancing target specificity. nih.gov

Future development will likely focus on:

Improving Potency and Selectivity: Structure-activity relationship (SAR) studies have shown that modifications at the 5-amino position of the amiloride core can dramatically increase potency against the Na+/H+ exchanger, in some cases by over 100-fold compared to amiloride. nih.gov Further exploration of substitutions on the phenyl ring of this compound could yield next-generation inhibitors with even greater potency and selectivity for specific NHE isoforms or other targets like uPA. mdpi.com

Cell-Permeant vs. Impermeant Probes: The contrast between cell-permeant analogs like 5-benzylglycinyl amiloride (UCD38B) and cell-impermeant ones like its free acid (UCD74A) or the dextran-bound this compound highlights a crucial research direction. nih.govnih.gov Synthesizing matched pairs of permeant and impermeant analogs will allow researchers to precisely distinguish between intracellular and extracellular sites of action for targets like NHEs, providing clearer insights into their physiological roles.

| Compound/Analogue | Key Structural Modification | Primary Target(s) & Potency | Key Research Application |

| Amiloride | Parent compound | ENaC (IC50 ~0.1 µM), uPA (Ki ~7 µM), NHE, ASICs | Diuretic, broad-spectrum inhibitor for research. wikipedia.orgnih.govnih.gov |

| This compound | 3-aminophenyl group at 5-N position | Potent NHE inhibitor (Ki = 60 nM). nih.gov | Precursor for cell-impermeable probes. nih.gov |

| Dextran-bound this compound | Covalent linkage to dextran polymer | Cell-impermeable NHE inhibitor. nih.gov | Selective study of extracellular NHE function in cell proliferation. nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Ethyl and isopropyl groups at 5-N position | Potent NHE inhibitor (~200x amiloride). dartmouth.edu | Research tool for studying NHE-dependent processes. dartmouth.edu |

| 5-(N,N-hexamethylene)amiloride (HMA) | Hexamethylene ring at 5-N position | Potent inhibitor of NHE1 and uPA. uow.edu.aumdpi.com | Anti-cancer and anti-metastasis research. nih.gov |

| 6-iodoamiloride (B1230409) | Iodine at 6-position | Potent ASIC1 inhibitor (IC50 ~88 nM). biorxiv.org | Pharmacological tool for studying ASIC function. biorxiv.org |

Integration with Systems Biology and Omics Approaches

The specificity of probes derived from this compound makes them ideal candidates for integration with systems-level analyses. While direct omics studies on this specific compound are not yet prevalent, research on amiloride provides a roadmap for future investigations.

Transcriptomics and Splicing: Amiloride has been shown to modulate alternative splicing and deregulate the spliceosomal machinery in cancer cells. aacrjournals.org Future transcriptomic studies using highly selective NHE1 inhibitors derived from this compound could help determine if these effects are mediated through NHE1 inhibition or off-target actions. Using a cell-impermeable version would be definitive in separating extracellular signaling events from direct intracellular effects on gene expression machinery.

Proteomics and Metabolomics: Inhibition of NHE1 alters intracellular ion concentrations and pH, which profoundly impacts cellular signaling, enzyme activity, and metabolism. numberanalytics.com Proteomic and metabolomic analyses following treatment with a selective, cell-impermeant this compound analog could map the downstream consequences of blocking extracellular NHE1 activity. This would provide a global view of the pathways regulated by this transporter, potentially uncovering novel drug targets for diseases involving NHE1 dysregulation, such as cancer and heart failure. spandidos-publications.comnih.gov

Role in Understanding Fundamental Biological Processes and Disease Mechanisms

Advanced analogs like this compound are crucial for dissecting complex biological questions that are difficult to address with less specific inhibitors.

Cell Cycle and Proliferation: A key study using dextran-bound this compound provided direct evidence that Na+/H+ antiporter activity is essential for the reinitiation of DNA synthesis in fibroblasts under specific pH conditions. nih.gov By selectively blocking the transporter at the cell surface, the researchers demonstrated that its function in regulating intracellular pH is a prerequisite for cell cycle progression. nih.gov This establishes a clear link between ion transport and the fundamental machinery of cell proliferation, with significant implications for cancer biology, where aberrant pH regulation is a hallmark. numberanalytics.compnas.org

Pathophysiology of Disease: The ability to create isoform-selective and compartment-specific (intra- vs. extracellular) inhibitors based on the this compound scaffold will be instrumental in understanding disease. For example, in cardiovascular disease, selective inhibition of the NHE1 isoform in the heart is a therapeutic goal to prevent damage from ischemia-reperfusion injury. nih.govjacc.org In cancer, distinguishing the role of NHE1 in pH regulation from the role of uPA in matrix degradation—two distinct targets of amiloride analogs—is critical for developing effective therapies. mdpi.com Highly selective probes allow these functions to be studied in isolation.

By continuing to refine and explore derivatives of this compound, researchers can develop a sophisticated toolkit to explore novel therapeutic strategies and gain a deeper understanding of the fundamental roles of ion transport in health and disease.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the pharmacological effects of 5-N-(3-Aminophenyl)Amiloride?

- Answer: Rat aortic ring assays are widely employed to investigate its modulation of prostacyclin (PGI₂) synthesis. For example, studies using fresh rat aortic rings incubated in balanced salt solutions revealed that 5-N-substituted amiloride analogues significantly inhibit Ca²⁺-stimulated 6-oxo-PGF1α production, a marker of PGI₂ synthesis . Zebrafish larvae are also used to assess its role as a mechanosensory channel blocker, particularly in studies of aminoglycoside-induced hair cell toxicity .

Q. What standardized assays are recommended for quantifying this compound in biological samples?

- Answer: High-performance liquid chromatography (HPLC) is the gold standard for stability studies and degradation product analysis. Forced degradation studies (hydrolysis, photodegradation) coupled with HPLC can resolve degradation products, ensuring method specificity and robustness in pharmacokinetic or stability assays . Radiolabeled immunoassays, such as radioimmunoassays for 6-oxo-PGF1α, are critical for quantifying prostaglandin synthesis in vascular models .

Q. How is this compound typically administered in in vitro studies?

- Answer: In cell-based assays (e.g., glioblastoma), it is often dissolved in dimethyl sulfoxide (DMSO) or saline and applied at concentrations ranging from 10⁻⁴ M to 10⁻⁶ M. Pre-treatment protocols (e.g., 15 minutes prior to irradiation) are used to evaluate synergistic effects with therapies like ionizing radiation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s dual role in ion channel modulation and indirect mutagenic effects?

- Answer: Mechanistic studies should differentiate between direct pharmacological actions (e.g., Na⁺/Ca²⁺ exchange inhibition) and secondary effects from altered intracellular ion gradients. For instance, while 5-N-substituted analogues inhibit Ca²⁺-stimulated PGI₂ synthesis in vascular models , mutagenic effects in RNA-dependent RNA polymerases (RdRp) may arise indirectly via altered Mg²⁺/Ca²⁺ levels . Dual experimental approaches—pharmacological inhibition paired with ion concentration monitoring—are recommended.

Q. What experimental designs address the compound’s short half-life in translational studies (e.g., cystic fibrosis)?

- Answer: Inhaled formulations with prolonged-release carriers (e.g., liposomes) could mitigate its short airway surface half-life (~20–30 minutes). Prior clinical trials failed due to insufficient duration of action, suggesting the need for pharmacokinetic optimization via nanoparticle encapsulation or prodrug strategies .

Q. How should researchers interpret dose-dependent vs. dose-independent effects in mechanistic studies?

- Answer: Dose-independent mutagenicity (e.g., in RdRp assays) suggests indirect mechanisms, such as ion gradient disruption, rather than direct binding. In contrast, dose-dependent inhibition of Ca²⁺-stimulated PGI₂ synthesis in aortic rings reflects direct Na⁺/Ca²⁺ exchanger modulation . Statistical tools like two-way ANOVA with post-hoc tests (e.g., Bonferroni correction) are critical for distinguishing these effects .

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

- Answer: Protect the compound from light and hydrolytic degradation by storing solutions in amber vials at controlled pH (5–7). HPLC stability assays should monitor degradation peaks, with ≥90% retention of initial concentration as the stability threshold .

Methodological Considerations

-

Key Techniques:

- Patch-clamp electrophysiology to study ion channel interactions (e.g., Na⁺ receptors in taste cells) .

- Radiolabeled tracer assays (e.g., ³H-amiloride) for quantifying tissue distribution and excretion profiles .

- Two-way ANOVA with interaction terms to analyze synergistic effects (e.g., amiloride + irradiation in glioblastoma) .

-

Data Interpretation Pitfalls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.